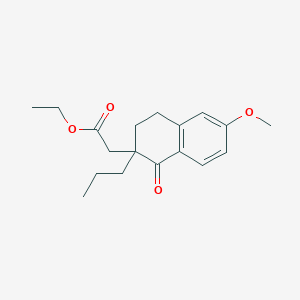

Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Description

Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a tetrahydronaphthalene-derived ester featuring a methoxy substituent at position 6, a propyl group at position 2, and an ethyl acetate moiety. This compound is structurally characterized by a partially hydrogenated naphthalene core, which confers rigidity, and functional groups that influence its physicochemical properties.

Key properties include:

Properties

Molecular Formula |

C18H24O4 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

ethyl 2-(6-methoxy-1-oxo-2-propyl-3,4-dihydronaphthalen-2-yl)acetate |

InChI |

InChI=1S/C18H24O4/c1-4-9-18(12-16(19)22-5-2)10-8-13-11-14(21-3)6-7-15(13)17(18)20/h6-7,11H,4-5,8-10,12H2,1-3H3 |

InChI Key |

SZUQBWGMGAUMRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCC2=C(C1=O)C=CC(=C2)OC)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Chemical Properties and Structural Identification

Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (CAS No. 2219321-11-4) is characterized by a molecular formula of C18H24O4 and a molecular weight of 304.38 g/mol. The compound features a tetrahydronaphthalene core with a methoxy group at the 6-position, a propyl substituent at the 2-position, and an ethyl acetate side chain also at the 2-position. The compound is also known under the synonym 2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-methoxy-1-oxo-2-propyl-, ethyl ester. The structure contains a quaternary carbon center at position 2 of the tetrahydronaphthalene ring, which represents a significant synthetic challenge requiring stereoselective methods for preparation.

Synthetic Strategies

Multi-step Synthesis via Tetralone Intermediates

Specialized Synthetic Methods

Copper-Catalyzed Approach

Purification and Characterization

Purification Techniques

Multiple purification techniques have been reported for similar compounds:

Column Chromatography

- Stationary phase: Silica gel

- Mobile phase: Gradient elution with combinations of:

Recrystallization

For crystalline products, recrystallization from appropriate solvent systems:

- Ethanol/water

- Ethyl acetate/hexane

- Dichloromethane/hexane

Characterization Methods

Spectroscopic Analysis

Applications and Research Significance

Pharmaceutical Applications

Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate and its derivatives have potential applications in pharmaceutical research:

- As intermediates in the synthesis of complex drug molecules

- Potential biological activities similar to other tetrahydronaphthalene derivatives, which have shown:

- Antioxidant properties

- Anti-inflammatory effects

- Neuroprotective activities

Synthetic Applications

The compound serves as a valuable building block in organic synthesis:

- The quaternary carbon center provides a rigid structural element for further functionalization

- The ester group allows for further transformations (hydrolysis, reduction, amidation)

- The ketone functionality enables additional reactions (reduction, reductive amination)

Comparative Analysis of Synthetic Methods

| Synthetic Method | Advantages | Limitations | Typical Yields |

|---|---|---|---|

| Multi-step via tetralone | - Well-established chemistry - Scalable - Accessible starting materials |

- Multiple steps - Potential racemization at C-2 |

50-70% overall |

| Via carboxylic acid precursor | - Straightforward esterification - Control over stereochemistry |

- Requires preparation of acid intermediate - Additional esterification step |

70-95% for esterification step |

| Direct synthesis | - Fewer steps - Potentially higher overall yield |

- Challenging selectivity - Strict reaction conditions required |

40-60% |

| Photoredox catalysis | - Modern, green chemistry approach - Mild conditions |

- Specialized equipment needed - Limited scalability |

50-75% |

Chemical Reactions Analysis

Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Scientific Research Applications

Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The methoxy and ester groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Substituent Effects on Properties

Electron-Donating vs. Electron-Withdrawing Groups

Q & A

Advanced Research Question

- In vitro assays : Competitive binding assays using radiolabeled ligands (e.g., CP-55,940 for CB2 receptors) to determine IC₅₀ values .

- Functional assays : Measure cAMP inhibition (for inverse agonism) or β-arrestin recruitment (for biased signaling) .

- In vivo models : Parkinson’s disease rodent models to assess dopamine D2/D3 receptor activation and neuroprotective effects .

How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

Advanced Research Question

- Solvent effects : Compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts .

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening.

- Calibration checks : Validate spectrometer calibration with internal standards (e.g., TMS) .

What computational tools are suitable for predicting the compound’s binding modes and pharmacokinetics?

Advanced Research Question

- Molecular docking : AutoDock Vina or Glide to model interactions with CB2 or dopamine receptors .

- Molecular dynamics (MD) : GROMACS simulations (≥100 ns) to assess binding stability and ligand-receptor conformational changes .

- ADMET prediction : Tools like SwissADME to estimate solubility, CYP450 interactions, and blood-brain barrier permeability .

What advanced techniques validate the compound’s purity beyond NMR and IR?

Basic Research Question

- HPLC-MS : Reverse-phase C18 columns with ESI-MS detection to quantify purity and detect trace impurities .

- Elemental analysis : Confirm empirical formula accuracy (e.g., ≤0.3% deviation for C, H, N) .

- DSC/TGA : Differential scanning calorimetry to assess thermal stability and polymorphic forms .

How can stereochemical challenges (e.g., enantiomer separation) be addressed during synthesis?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.